

Chemical and physical properties of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Cat. No.: B1356231

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An In-Depth Technical Guide to 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride

This guide provides a comprehensive technical overview of **1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride**, a substituted phenethylamine derivative of interest to researchers in synthetic chemistry and drug discovery. The document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for professionals in the field.

Section 1: Core Chemical Identity and Physical Characteristics

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is a secondary amine salt. The core structure consists of a benzene ring substituted at positions 2 and 3 with methoxy groups and at position 1 with an N-methylmethanamine side chain. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. Its primary utility is as a chemical intermediate or a building block for the synthesis of more complex molecules.

Chemical and Physical Properties

Quantitative data for this specific isomer is not extensively published. The properties listed below are based on data from suppliers and analogous compounds. Researchers should perform their own characterization for definitive values.

Property	Value	Source
IUPAC Name	1-(2,3-dimethoxyphenyl)-N-methylmethanamine;hydrochloride	N/A
CAS Number	1158741-90-2	[1]
Molecular Formula	C ₁₀ H ₁₆ ClNO ₂	[1]
Molecular Weight	217.69 g/mol	[1]
Appearance	Expected to be a solid (e.g., crystalline powder or solid)	N/A
Solubility	Expected to be soluble in water and polar organic solvents like methanol and ethanol.	N/A
Storage Temperature	Room temperature, in a dry, well-ventilated area.	[1]

Section 2: Synthesis and Purification

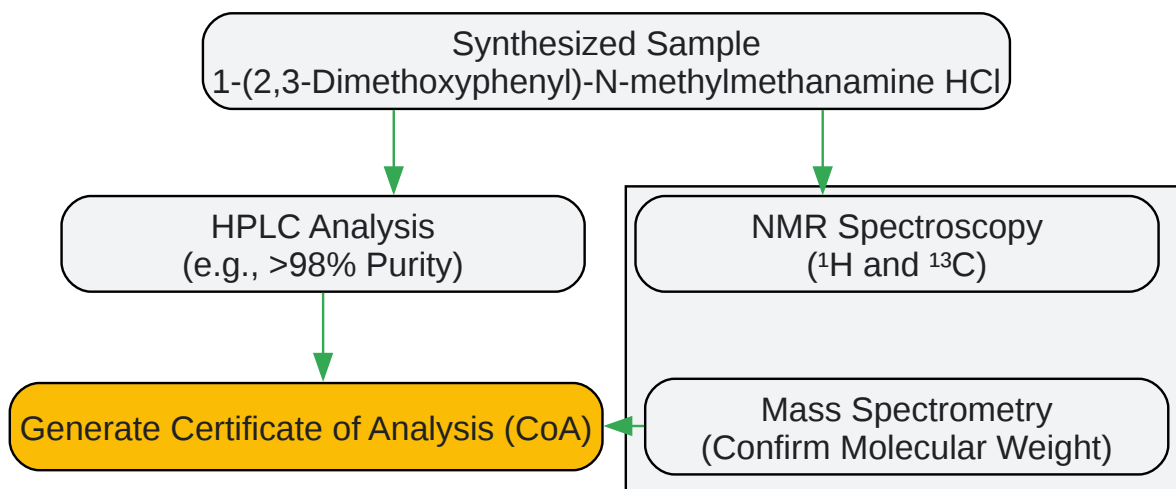
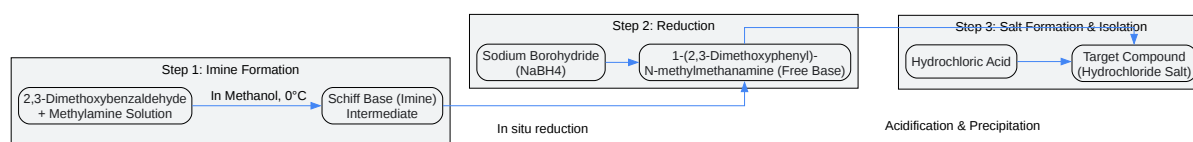
The most logical and widely applied method for synthesizing N-methyl-benzylamine derivatives like the title compound is through reductive amination. This two-step, one-pot process is efficient and relies on readily available starting materials.

Synthesis Principle: Reductive Amination

The synthesis begins with the reaction of 2,3-dimethoxybenzaldehyde with methylamine. This forms a Schiff base (imine) intermediate. The imine is not isolated but is reduced in situ using a mild reducing agent, typically a borohydride-based reagent like sodium borohydride, to yield the secondary amine free base. The final step involves reacting the free base with hydrochloric acid to precipitate the stable hydrochloride salt. The choice of sodium borohydride is critical as

it is selective for the imine functional group and will not reduce the aromatic ring or the aldehyde starting material under the reaction conditions.

Visualized Synthesis Workflow



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Sources

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com